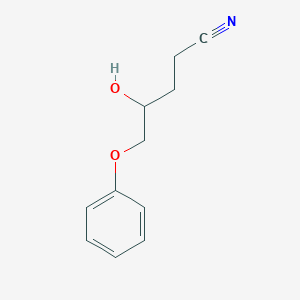
4-Hydroxy-5-phenoxypentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-phenoxypentanenitrile is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a hydroxyl group, a phenoxy group, and a nitrile group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-phenoxypentanenitrile typically involves the reaction of 4-hydroxybenzaldehyde with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde attacks the bromine atom of the pentanenitrile, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-phenoxypentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-oxo-5-phenoxypentanenitrile or 4-carboxy-5-phenoxypentanenitrile.
Reduction: Formation of 4-hydroxy-5-phenoxypentanamine.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-Hydroxy-5-phenoxypentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenoxypentanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The phenoxy group can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Comparison with Similar Compounds
4-Hydroxy-5-phenoxypentanenitrile can be compared with other similar compounds such as:
4-Hydroxy-5-phenoxypentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxy-5-phenoxypentanamine: Similar structure but with an amine group instead of a nitrile group.
4-Hydroxy-5-phenoxypentanol: Similar structure but with an alcohol group instead of a nitrile group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
CAS No. |
89805-06-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-hydroxy-5-phenoxypentanenitrile |
InChI |
InChI=1S/C11H13NO2/c12-8-4-5-10(13)9-14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,9H2 |
InChI Key |
HBEDHDBUUJRLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CCC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















